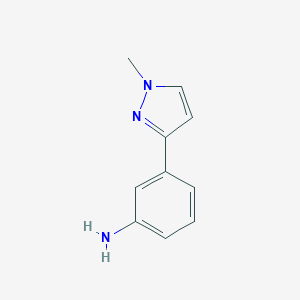
3-(1-Methyl-1H-pyrazol-3-yl)aniline
Cat. No. B062713
Key on ui cas rn:
175202-37-6
M. Wt: 173.21 g/mol
InChI Key: ZRXOZSROZJGRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07566786B2
Procedure details


A solution of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline (1.0 g) (available from Maybridge) in ethanol (20 ml) was added to a pre-hydrogenated suspension of 5% palladium on charcoal (0.5 g) in ethanol (40 ml). The resulting suspension was stirred under an atmosphere of hydrogen for 3 h. The mixture was filtered through ‘hyflo’ filter aid and the filter pad washed with ethanol (50 ml). The combined filtrate was evaporated in vacuo to give a brown gum. This gum was treated with 2M sodium carbonate solution (100 ml) and extracted with ethyl acetate (2×100 ml); the organic layer was dried over magnesium sulphate and the solvent removed in vacuo. Purification by chromatography on silica gel, eluting with diethyl ether, gave the title compound as a white crystalline solid (0.5 g).





Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:8]2[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=2)[NH2:11])=[N:4][N:5]([CH3:7])[CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Pd]>[CH3:7][N:5]1[CH:6]=[CH:2][C:3]([C:8]2[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=2)[NH2:11])=[N:4]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NN(C1)C)C=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred under an atmosphere of hydrogen for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through ‘hyflo’
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad washed with ethanol (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown gum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=C1)C=1C=C(N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
